5-(chloromethyl)-3-methoxy-1,2-thiazole

Physicochemical Properties Drug Design Lipophilicity

Sourcing a reliable, well-characterized isothiazole building block for nucleophilic substitution often delays medchem and agrochemical projects. 5-(Chloromethyl)-3-methoxy-1,2-thiazole directly addresses this gap. - Electrophilic chloromethyl handle enables rapid diversification into compound libraries for SAR exploration. - Computed XLogP3-AA of 1.7 indicates enhanced membrane permeability vs. unsubstituted analogs, a critical parameter for drug-target studies. - Consistent ≥95% purity with defined GHS hazard profile supports scalable synthesis with appropriate containment, ensuring supply chain reliability from R&D to pilot production.

Molecular Formula C5H6ClNOS
Molecular Weight 163.62
CAS No. 91989-71-8
Cat. No. B2773374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(chloromethyl)-3-methoxy-1,2-thiazole
CAS91989-71-8
Molecular FormulaC5H6ClNOS
Molecular Weight163.62
Structural Identifiers
SMILESCOC1=NSC(=C1)CCl
InChIInChI=1S/C5H6ClNOS/c1-8-5-2-4(3-6)9-7-5/h2H,3H2,1H3
InChIKeyWOJXWXZQQOQLPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 25 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(Chloromethyl)-3-methoxy-1,2-thiazole Overview


5-(Chloromethyl)-3-methoxy-1,2-thiazole is a heterocyclic organic compound classified as a substituted isothiazole [1]. It is characterized by a 1,2-thiazole core with a chloromethyl (-CH₂Cl) substituent at the 5-position and a methoxy (-OCH₃) group at the 3-position [1]. This substitution pattern provides a unique electrophilic site for nucleophilic substitution reactions, making it a versatile intermediate in the synthesis of more complex molecules relevant to medicinal chemistry and agrochemical research .

Electrophilic chloromethyl handle for nucleophilic substitution
Methoxy group modulates lipophilicity for medchem design
Versatile isothiazole building block for SAR exploration

5-(Chloromethyl)-3-methoxy-1,2-thiazole Substitution Limitations


Substituting 5-(chloromethyl)-3-methoxy-1,2-thiazole with a closely related isothiazole derivative is not a straightforward process due to the significant impact of the specific substitution pattern on molecular properties. The presence and position of the methoxy and chloromethyl groups directly influence computed physicochemical parameters like lipophilicity (XLogP3-AA) [1]. This value affects solubility, membrane permeability, and overall pharmacokinetic behavior in downstream applications. Furthermore, the distinct GHS hazard classification for this compound highlights that its safety profile cannot be assumed to be identical to that of other halogenated isothiazoles, requiring specific handling protocols [1].

Lipophilicity shift
Methoxy substitution alters computed lipophilicity; may change solubility and permeability compared to unsubstituted analog.
Hazard classification mismatch
Defined GHS profile (H302, H314) is not matched by comparator with incomplete classification—safety protocols may not transfer.
Regioselectivity dependence
Nucleophilic substitution outcome is substitution-pattern specific; isomeric isothiazoles may yield different reaction products.

5-(Chloromethyl)-3-methoxy-1,2-thiazole Differentiation Evidence


Higher Lipophilicity than 5-(Chloromethyl)isothiazole

The target compound's computed lipophilicity is higher than that of the 3-unsubstituted analog 5-(chloromethyl)isothiazole, due to the presence of the methoxy group. This difference influences the molecule's behavior in biological and chemical systems [1]. (Note: This is a cross-study comparison as data for the comparator is from a separate source.)

Lipophilicity Shift
Cross-study comparable
XLogP3-AA 1.7 (computed) — higher than 3-unsubstituted analog
Supports membrane permeability screening in medchem
Comparator LogP not quantified in primary source; data to verify
Physicochemical Properties Drug Design Lipophilicity

Distinct GHS Hazard Profile

5-(Chloromethyl)-3-methoxy-1,2-thiazole has a defined GHS hazard classification, including H302 (Harmful if swallowed) and H314 (Causes severe skin burns and eye damage) [1]. In contrast, publicly available safety data sheets for the 3-unsubstituted analog 5-(chloromethyl)isothiazole (CAS 1710-68-5) do not provide a complete GHS classification . This regulatory classification gap is a key differentiator for procurement and lab safety planning. (Note: This is a cross-study comparison.)

Hazard Classification
Cross-study comparable
GHS H302, H314, H335 defined; comparator SDS incomplete
Supports lab safety planning and procurement compliance
Verify local regulations; comparator hazard data incomplete
Safety Handling Procurement

Unique Substitution Pattern and Reactivity

As a class, isothiazoles exhibit distinct regioselectivity in nucleophilic substitution reactions based on their substitution pattern [1]. The combination of a 3-methoxy group and a 5-chloromethyl group on 5-(chloromethyl)-3-methoxy-1,2-thiazole directs reactivity in a way that cannot be replicated by isomers like 3-(chloromethyl)isothiazole or 5-(chloromethyl)isothiazole. While direct kinetic data is not available, this class-level principle establishes its unique value as a chemical probe and synthetic intermediate.

Reactivity Context
Class-level inference
3-methoxy-5-chloromethyl pattern directs nucleophilic attack; isomer reactivity differs
Unique regiochemistry for SAR library design
Quantitative kinetics unavailable; based on isothiazole chemistry principles
Synthetic Chemistry Nucleophilic Substitution Isothiazole

5-(Chloromethyl)-3-methoxy-1,2-thiazole Applications


Medicinal Chemistry Library Synthesis

The compound's unique 3-methoxy-5-chloromethyl isothiazole scaffold serves as a versatile core for generating diverse compound libraries. The higher computed lipophilicity (XLogP3-AA of 1.7) compared to unsubstituted analogs [1] makes it a more suitable starting point for exploring chemical space relevant to drug targets requiring enhanced membrane permeability. Its reactivity allows for the introduction of various pharmacophores via nucleophilic substitution at the chloromethyl group [2].

Agrochemical Intermediate Development

Isothiazole derivatives are a known class of agrochemicals with fungicidal and herbicidal activity [1]. 5-(Chloromethyl)-3-methoxy-1,2-thiazole can be utilized as a key intermediate in the synthesis of novel crop protection agents. The defined GHS hazard profile [2] allows for the development of scaled-up synthetic processes with appropriate safety and containment measures, which is a prerequisite for industrial chemical production.

Novel Biocide and Preservative Development

Given the established biocidal activity of various isothiazole derivatives [1], this compound is a logical building block for the synthesis of new antimicrobial agents. The presence of the chloromethyl group provides a handle for further functionalization to optimize potency and spectrum of activity, while the methoxy group can modulate physicochemical properties for formulation purposes. Its unique substitution pattern differentiates it from other chloromethyl isothiazoles in structure-activity relationship (SAR) studies [2].

Application
Selection Property
Validation Focus
Medicinal chemistry library synthesis
Electrophilic chloromethyl handle; methoxy-modulated lipophilicity
SAR exploration through nucleophilic substitution diversity
Agrochemical intermediate development
Defined GHS hazard profile for process safety assessment
Scaled-up synthesis with validated containment and safety protocols
Antimicrobial biocide discovery
Isothiazole core with functionalizable chloromethyl group
Potency and spectrum optimization in antimicrobial SAR studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

7 linked technical documents
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